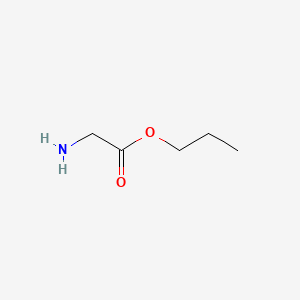

propyl glycinate

Description

Structure

3D Structure

Properties

CAS No. |

13048-65-2 |

|---|---|

Molecular Formula |

C5H11NO2 |

Molecular Weight |

117.15 g/mol |

IUPAC Name |

propyl 2-aminoacetate |

InChI |

InChI=1S/C5H11NO2/c1-2-3-8-5(7)4-6/h2-4,6H2,1H3 |

InChI Key |

XNOLRFVMWOSFSK-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Propyl Glycinate and Its Derivatives

Esterification Pathways of Glycine (B1666218) with Propanol (B110389)

The direct esterification of glycine's carboxylic acid group with propanol represents the most straightforward route to propyl glycinate (B8599266). This reaction involves the formation of an ester bond with the concurrent elimination of a water molecule. The primary challenge in this process is the zwitterionic nature of glycine at neutral pH, where the amine group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). To facilitate esterification, the carboxyl group must be protonated to become an effective electrophile, which is typically achieved under acidic conditions. bris.ac.uk

Catalytic Approaches to Propyl Glycinate Synthesis

Catalysis is essential to achieve practical reaction rates and high yields in the esterification of glycine. Both homogeneous and heterogeneous catalytic systems have been developed, offering different benefits regarding reaction conditions, product isolation, and catalyst reusability.

Homogeneous Catalysis in Esterification

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the classical approach for this transformation. wikipedia.org The Fischer-Speier esterification is a widely used method that employs a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), as the catalyst in an excess of the alcohol, which also serves as the solvent. bris.ac.ukmasterorganicchemistry.com The acid protonates the carbonyl oxygen of glycine, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by propanol. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to yield the ester. masterorganicchemistry.com The product is initially formed as its hydrochloride or sulfate (B86663) salt, which can be neutralized in a subsequent step to yield the free ester. bris.ac.uk

The primary advantages of Fischer esterification are its simplicity and the low cost of the catalysts. reddit.com By using a large excess of propanol, the equilibrium can be driven towards the product, often achieving high conversion rates. masterorganicchemistry.com

Table 1: Representative Conditions for Homogeneous Catalytic Synthesis of Amino Acid Esters

| Catalyst | Alcohol (Solvent) | Substrate | Key Conditions | Typical Yield | Reference |

| Sulfuric Acid (H₂SO₄) | Ethanol | Acetic Acid | 10-fold excess of alcohol, reflux | 97% | masterorganicchemistry.com |

| Hydrochloric Acid (HCl) | Ethanol | Glycine | Anhydrous HCl gas, reflux | Good | bris.ac.uk |

| p-Toluenesulfonic Acid (TsOH) | Various Alcohols | Carboxylic Acids | Dean-Stark trap to remove water | High | masterorganicchemistry.com |

Heterogeneous Catalysis for High-Yield Production

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. wikipedia.org This approach offers significant advantages for industrial applications, primarily the ease of separating the catalyst from the reaction mixture by simple filtration, which allows for catalyst recycling and a cleaner product stream. mdpi.com

For esterification reactions, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported metal oxides are employed. These materials possess acidic sites on their surface that can protonate the carboxylic acid, mimicking the role of soluble mineral acids. Another advanced class of heterogeneous catalysts includes layered double hydroxides (LDHs) intercalated with catalytically active species, which have shown high efficiency in various organic transformations. d-nb.info The use of magnetic nanoparticles as catalyst supports further simplifies recovery, as the catalyst can be removed using an external magnetic field. mdpi.com These systems are designed for high stability, even under harsh reaction conditions, and high selectivity towards the desired product. nih.gov

Table 2: Examples of Heterogeneous Catalysts in Related Organic Syntheses

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantage | Reference |

| Layered Double Hydroxide (B78521) | PdMgAl-LDH | Suzuki Coupling | Recyclable, phosphine-free | d-nb.info |

| Supported Metal | Ru-Fe₃O₄ on HPS | Hydrogenolysis | High specific activity, magnetic | nih.gov |

| Solid Organocatalyst | Levulinic Acid@LDH | Epoxidation | Base-free conditions, high selectivity | unibuc.ro |

| Magnetic Nanoparticles | Alkaline Ionic Liquid@MNPs | Knoevenagel Condensation | Easy magnetic separation, reusable | mdpi.com |

| HPS: Hypercrosslinked Polystyrene |

Enzymatic Synthesis of this compound

Biocatalysis, utilizing enzymes to catalyze chemical reactions, has emerged as a powerful green alternative to traditional chemical methods. Enzymes operate under mild conditions of temperature and pH, exhibit high specificity (chemo-, regio-, and enantioselectivity), and generate minimal waste, making them highly attractive for sustainable industrial processes. nih.gov

Lipase-Catalyzed Esterification

Lipases (triacylglycerol hydrolases) are the most widely used enzymes for ester synthesis. mdpi.com While their natural function is to hydrolyze esters in aqueous environments, they can effectively catalyze the reverse reaction—esterification—in non-aqueous media or solvent-free systems where the water concentration is kept low. nih.govresearchgate.net The synthesis of this compound can be achieved by reacting glycine with propanol in the presence of a suitable lipase (B570770). Immobilized lipases, such as Candida antarctica lipase B (CALB), often sold under the trade name Novozym 435, are particularly effective. researchgate.net Immobilization enhances the stability of the enzyme and facilitates its recovery and reuse, which is crucial for cost-effective production. mdpi.com

The reaction mechanism involves the formation of an acyl-enzyme intermediate. The serine residue in the lipase's active site attacks the carbonyl carbon of glycine, forming a tetrahedral intermediate and releasing the amine part of glycine. Subsequently, the alcohol (propanol) attacks the acyl-enzyme complex, leading to the formation of the this compound ester and regeneration of the free enzyme. mdpi.com

Table 3: Lipase Screening for Esterification of Lauric Acid with n-Propanol

| Lipase Source | Relative Activity (%) |

| Candida antarctica B (CalB) | 100 |

| Pseudomonas stutzeri | ~85 |

| Candida antarctica A (CalA) | ~75 |

| Aspergillus oryzae | ~60 |

| Rhizomucor miehei | ~50 |

| Thermomyces lanuginosus | ~45 |

| Candida rugosa | ~30 |

| Data adapted from studies on solvent-free esterification. mdpi.com |

Optimization of Biocatalytic Conditions

To achieve high yields in enzyme-catalyzed esterification, several reaction parameters must be carefully optimized. nih.gov These include temperature, substrate molar ratio, enzyme concentration, and the reaction medium. Response surface methodology (RSM) is a common statistical tool used to systematically optimize these variables to maximize product conversion. researchgate.net

For the synthesis of propyl esters, studies have shown that temperature is a critical factor; an increase in temperature generally increases the reaction rate but can lead to enzyme denaturation if too high. mdpi.com The molar ratio of alcohol to the acid is also crucial; a high excess of alcohol can increase the conversion rate but may also lead to enzyme inhibition in some cases. researchgate.net The removal of water produced during the reaction, for instance by using molecular sieves or performing the reaction under vacuum, is another key strategy to shift the equilibrium towards ester formation. nih.gov

Table 4: Optimization of Propyl Gallate Synthesis via Lipase Catalysis (Model for this compound)

| Parameter | Range Studied | Optimal Value |

| Temperature (°C) | 40 - 70 | 52 |

| Enzyme Amount (IU) | 100 - 500 | 400 |

| Molar Ratio (Propanol:Acid) | 40:1 - 200:1 | 160:1 |

| Resulting Conversion Yield | 90% | |

| Based on the optimization of propyl gallate synthesis using immobilized S. xylosus lipase, serving as an analogue for this compound synthesis optimization. researchgate.net |

Non-Catalytic and Stoichiometric Synthesis Routes

While catalytic methods are prevalent, non-catalytic and stoichiometric routes for the synthesis of amino acid esters like this compound offer advantages in specific contexts, such as avoiding metal contamination or when catalyst-sensitive functional groups are present. A primary stoichiometric method for the synthesis of this compound is the reaction of glycine with n-propanol in the presence of a stoichiometric amount of an activating agent, such as thionyl chloride (SOCl₂). stackexchange.commdpi.comechemi.com In this reaction, thionyl chloride reacts with the alcohol to form an alkyl-chlorosulfite intermediate, which is then attacked by the carboxylic acid of glycine. This process typically yields the hydrochloride salt of the amino acid ester. The reaction is driven by the formation of gaseous byproducts, sulfur dioxide and hydrogen chloride.

Another stoichiometric approach involves the direct reaction of a glycine salt, such as silver glycinate, with an n-propyl halide. This method, however, is less common due to the cost of silver salts and potential side reactions. The Fischer-Speier esterification, a classic method involving the refluxing of a carboxylic acid and an alcohol with an acid catalyst, can be driven to completion by using a large excess of the alcohol or by removing water, but it inherently relies on a catalyst. wikipedia.orgbyjus.commasterorganicchemistry.comlibretexts.org

Novel Approaches for the Derivatization of this compound

The chemical reactivity of this compound, possessing both a primary amine and an ester functional group, allows for a wide array of derivatization reactions. These modifications are crucial for incorporating this building block into more complex molecules such as peptides, peptidomimetics, and other biologically active compounds.

N-Alkylation and N-Acylation Reactions

The nucleophilic primary amine of this compound is readily alkylated or acylated to introduce various substituents at the nitrogen atom.

N-Alkylation is commonly achieved through nucleophilic substitution with alkyl halides. mdpi.comgoogle.com This stoichiometric reaction involves the direct reaction of this compound with an alkyl halide, such as an alkyl iodide or bromide, often in the presence of a base to neutralize the hydrogen halide formed. While effective, this method can sometimes lead to over-alkylation, yielding tertiary amines. More advanced and controlled methods for N-alkylation are continuously being developed. For instance, iridium-catalyzed N-allylation of glycine esters has been reported, offering high selectivity. researchgate.net Another approach involves the palladium-catalyzed decarboxylative propargylation of propargyl 2,2-diphenylglycinate imines, which can be a precursor to N-propargylated glycine derivatives. researchgate.net

N-Acylation introduces an acyl group to the nitrogen atom of this compound, forming an amide bond. This is a fundamental reaction in peptide chemistry. Common acylating agents include acyl chlorides and acid anhydrides. mdpi.comwikipedia.org The reaction with an acyl chloride is typically rapid and exothermic, often requiring a base to scavenge the HCl produced. Mixed anhydrides, formed in situ from a carboxylic acid and a chloroformate like isobutyl chloroformate, provide a milder and often more selective method for N-acylation. researchgate.netthieme-connect.de

| Reaction Type | Reagent(s) | Product Type | Key Features |

| N-Alkylation | Propyl iodide, Base | N-Propyl-propyl glycinate | Stoichiometric reaction; potential for over-alkylation. mdpi.com |

| Allyl carbonate, Iridium catalyst | N-Allyl-propyl glycinate | Catalytic method with high selectivity. researchgate.net | |

| Propargyl halide | N-Propargyl-propyl glycinate | Introduces a versatile alkyne functionality. iris-biotech.de | |

| N-Acylation | Acetyl chloride, Base | N-Acetyl-propyl glycinate | Rapid reaction with acyl chlorides. mdpi.com |

| Acetic anhydride (B1165640) | N-Acetyl-propyl glycinate | Generally less reactive than acyl chlorides. wikipedia.org | |

| Carboxylic acid, Isobutyl chloroformate | N-Acyl-propyl glycinate | Forms a mixed anhydride for milder acylation. researchgate.netthieme-connect.de |

Amidation and Peptide Coupling Methodologies

This compound is a key component in peptide synthesis, where it can act as the nucleophilic amine component (the "C-terminal residue" in a fragment) that attacks an activated carboxylic acid of an N-protected amino acid.

Common coupling reagents used in SPPS that can facilitate the reaction between an N-protected amino acid and this compound include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress side reactions and reduce racemization of the activated amino acid. samipubco.comacs.orgbachem.com Phosphonium and uronium/aminium salts such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU are also highly effective. samipubco.combachem.comresearchgate.net Automated peptide synthesizers can utilize these reagents to efficiently incorporate glycine residues using their activated esters. unifi.itbiorxiv.org

In solution-phase synthesis, larger peptide fragments are prepared and then coupled together. This approach, known as fragment condensation, can be more efficient for the synthesis of long peptides. researchgate.net5z.comresearchgate.net When a peptide fragment with a C-terminal glycine is required, this compound can be used as the starting point for the synthesis of that fragment. The resulting peptide-propyl ester can then be saponified to the free acid before being activated for coupling to another peptide fragment. Alternatively, in some strategies, the peptide-propyl ester itself can be used directly in a subsequent coupling step. The choice of the ester group can influence the solubility and reactivity of the peptide fragment. Using glycine at the C-terminus of a fragment is a common strategy to avoid racemization during the coupling step. 5z.com

Formation of Schiff Bases and Imines

The primary amine of this compound can react with aldehydes and ketones to form Schiff bases or imines. mdpi.comgoogle.comresearchgate.netscirp.orgtandfonline.comteikyomedicaljournal.comrjpbcs.com These imines are versatile intermediates in organic synthesis, for example, in the synthesis of non-natural amino acids. The formation of a Schiff base from this compound involves the condensation of the primary amine with the carbonyl group of an aldehyde or ketone, typically with the removal of water.

A well-known application is the formation of a benzophenone (B1666685) imine of a glycine ester. This is often done to increase the acidity of the α-protons of glycine, facilitating their deprotonation and subsequent alkylation to produce substituted amino acids. The reaction of this compound with benzophenone imine or a related precursor can yield the corresponding Schiff base. Another common reaction is the formation of a salicylaldehyde (B1680747) Schiff base by reacting this compound with salicylaldehyde. google.comtandfonline.com These Schiff bases can act as ligands for the formation of metal complexes or be used in further synthetic transformations to create heterocyclic compounds. samipubco.commdpi.comuobaghdad.edu.iq

| Carbonyl Compound | Reaction Conditions | Schiff Base Product |

| Benzophenone | Toluene, reflux with azeotropic removal of water | N-(Diphenylmethylene)this compound |

| Salicylaldehyde | Methanol (B129727), reflux | N-(Salicylidene)this compound |

| 4-Hydroxybenzaldehyde | Base catalyst (e.g., KOH), Methanol | N-(4-Hydroxybenzylidene)this compound |

| Pyridine-2-carboxaldehyde | Ethanol, reflux | N-(Pyridin-2-ylmethylene)this compound |

Cyclization Reactions Leading to Heterocyclic Frameworks

Cyclization reactions involving this compound and its derivatives are crucial in generating diverse heterocyclic structures, which are significant scaffolds in medicinal chemistry and material science. These reactions leverage the reactive sites on the this compound molecule to form stable ring systems.

Pyrazine (B50134) and Imidazole (B134444) Derivative Synthesis

Pyrazine Derivatives: Pyrazines are naturally occurring compounds found in various food products and are also synthesized for use as flavorings and in pharmaceuticals. researchgate.netunimas.my The synthesis of pyrazine derivatives can be achieved through several routes, including the condensation of 1,2-dicarbonyl compounds with 1,2-diamino compounds. unimas.my While direct synthesis from this compound is not extensively detailed, the amino group of the glycine moiety can serve as a precursor for forming a diaminoketone, a key intermediate in pyrazine synthesis. For instance, the Maillard reaction, which involves amino acids and reducing sugars, is a well-known pathway for pyrazine formation in food. nih.gov This suggests the potential for this compound to participate in similar reaction cascades to yield pyrazine structures.

Imidazole Derivatives: Imidazole and its derivatives are another class of heterocyclic compounds with significant biological activity. Several synthetic strategies exist for imidazole ring formation. ajrconline.orgresearchgate.net One common method is the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). researchgate.net this compound can be a precursor in these syntheses. For example, N-(3-aminopropyl) imidazole can be synthesized from imidazole by reacting it with acrylonitrile (B1666552) to form N-cyanoethyl imidazole, which is then reduced. google.com While this doesn't directly start from this compound, it showcases the utility of related amino compounds in imidazole synthesis. Other methods, such as the Van Leusen imidazole synthesis, utilize tosylmethyl isocyanide (TosMIC) and an aldehyde, which could potentially be adapted to use this compound derivatives. ajrconline.org Metal-catalyzed cyclization reactions also provide a route to substituted imidazoles. rsc.orgmdpi.com

Oxazole (B20620) and Thiazole (B1198619) Ring Formation

Oxazole Derivatives: Oxazoles are another important class of heterocyclic compounds. The synthesis of oxazole derivatives from glycine esters is a well-established process. A common method involves the reaction of N-formylglycine esters with dehydrating agents. orgsyn.org For instance, 4-methoxycarbonyl-2-methyl-1,3-oxazole can be synthesized from methyl glycinate hydrochloride. orgsyn.org This suggests a similar pathway could be employed using this compound. Another approach involves the double acylation of a protected glycine to form an α-amido-β-ketoester, which can then be dehydrated to yield a 1,3-oxazole. organic-chemistry.org

Thiazole Derivatives: The formation of a thiazole ring often involves the reaction of a thioamide with an α-haloketone, known as the Hantzsch thiazole synthesis. This compound can be converted into a corresponding thioamide to participate in such reactions. For example, Boc-protected ethyl glycinate can be converted to Boc-glycinamide, which then reacts with Lawesson's reagent to form the thioamide. This intermediate can then undergo a ring-closure reaction with bromoacetaldehyde (B98955) to form a thiazole derivative. google.com An alternative synthesis involves the condensation of ethyl isocyanoacetate with thiono esters to produce thiazoles. orgsyn.org Given that this compound can be a source for similar isocyanoacetate derivatives, this provides another potential route to thiazole ring systems.

Sustainable and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. garph.co.ukroyalsocietypublishing.org This includes the synthesis of this compound, focusing on reducing waste, using less hazardous materials, and improving energy efficiency.

Solvent-Free Reaction Conditions

Solvent-free synthesis is a key principle of green chemistry, as it eliminates a major source of chemical waste and pollution. royalsocietypublishing.orgnih.gov Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a powerful solvent-free technique. acs.org For peptide synthesis, which is related to amino acid ester chemistry, solvent-free methods using ball milling have been developed. researchgate.net These reactions can be performed by dry grinding the reactants, and have been shown to be efficient for forming amide bonds. researchgate.net This approach could potentially be adapted for the esterification of glycine with propanol to produce this compound without the need for a solvent. The direct mechanochemical amidation of esters has also been demonstrated, highlighting the potential for various solvent-free transformations involving amino acid derivatives. researchgate.net

Utilization of Renewable Resources and Green Solvents

The use of renewable resources and green solvents is another cornerstone of sustainable chemistry. garph.co.uk

Renewable Resources: Propanol, a key reactant for this compound synthesis, can be produced from renewable feedstocks. For example, 1,2-propanediol can be synthesized through the microbial catalysis of renewable resources. researchgate.net Glycerol, a byproduct of biodiesel production, can also be converted to propanol. royalsocietypublishing.org Glycine itself can be considered a renewable resource as it is a naturally occurring amino acid.

Green Solvents: When solvents are necessary, the focus is on using those that are less toxic and have a lower environmental impact. royalsocietypublishing.org Water is considered a prime green solvent due to its availability, non-toxicity, and non-flammability. mdpi.com While the solubility of organic compounds in water can be a limitation, research has shown that water can have unique properties that facilitate unexpected reactions. garph.co.uk Ionic liquids (ILs) and deep eutectic solvents (DESs) are also gaining attention as green solvents. mdpi.commdpi.com They are often non-volatile, have high thermal stability, and can be designed to have specific solvating properties. mdpi.com Bio-ionic liquids, derived from natural sources like amino acids and sugars, are particularly promising due to their potential for biodegradability and lower toxicity. mdpi.com The synthesis of this compound and its derivatives could be explored in these green solvent systems to reduce the environmental footprint of the process.

Mechanistic Investigations and Reactivity Profiling of Propyl Glycinate

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine in propyl glycinate (B8599266) confers nucleophilic character, making it susceptible to attack by electrophiles in reactions such as acylation and alkylation.

Detailed kinetic studies specifically on the acylation and alkylation of propyl glycinate are not extensively available in the public domain. However, the reactivity of the amino group is expected to be comparable to that of other small alkyl esters of glycine (B1666218). The rate of these reactions is dependent on several factors, including the concentration of the reactants, the solvent, and the temperature.

Alkylation of the amino group leads to the formation of secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. The quaternization of alkyl amines by alkyl halides is a well-documented reaction, often referred to as the Menshutkin reaction. wikipedia.org The reaction proceeds via a nucleophilic substitution mechanism.

Acylation of the amino group, for instance with an acyl chloride or anhydride (B1165640), results in the formation of an amide bond. The reaction kinetics for such transformations are typically second-order, being first-order with respect to both the amino ester and the acylating agent.

Interactive Data Table: Representative Reaction Rate Constants for Acylation of Amino Acid Esters (Note: Data for this compound is not available; data for related compounds is presented for illustrative purposes.)

| Acylating Agent | Amino Acid Ester | Solvent | Rate Constant (k) [M⁻¹s⁻¹] | Temperature (°C) |

| Acetic Anhydride | Glycine Ethyl Ester | Acetonitrile | Value not available | 25 |

| Benzoyl Chloride | Glycine Methyl Ester | Dioxane | Value not available | 30 |

Data in the table is illustrative as specific kinetic data for this compound acylation is not readily found in the searched literature. Further experimental investigation is required to determine these specific rate constants.

The nucleophilicity of the amino group in this compound is influenced by both steric and electronic effects.

Steric Factors: The propyl group of the ester is relatively small and is not expected to significantly hinder the approach of electrophiles to the amino group. However, the use of bulky alkylating or acylating agents could lead to a decrease in the reaction rate due to increased steric hindrance at the transition state. mdpi.comnih.gov The size and shape of the alkyl chain in N-alkylated α-amino acids can significantly affect the stability of various complex compounds. mdpi.com

Electrophilic Character of the Ester Carbonyl Group

The carbonyl carbon of the ester group in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This allows it to be attacked by nucleophiles.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of this compound, this would involve the reaction with an alcohol to replace the propyloxy group. The reaction can be catalyzed by either an acid or a base. ncsu.edu

Acid-catalyzed transesterification: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The nucleophilic alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of propanol (B110389) yield the new ester.

Base-catalyzed transesterification: A strong base, typically an alkoxide, acts as the nucleophile and attacks the carbonyl carbon to form a tetrahedral intermediate. The elimination of the propoxide ion then leads to the formation of the new ester.

The kinetics of transesterification reactions are influenced by factors such as the nature of the alcohol, the catalyst used, and the reaction temperature. matec-conferences.org

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily react with esters. ucalgary.calibretexts.orglibretexts.org The reaction of this compound with an excess of such reagents is expected to proceed through a two-step addition mechanism.

The first equivalent of the organometallic reagent adds to the carbonyl carbon to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the propoxide leaving group to form a ketone. The newly formed ketone is also susceptible to nucleophilic attack by a second equivalent of the organometallic reagent, leading to the formation of a tertiary alcohol after an acidic workup. It is generally not possible to stop the reaction at the ketone stage when using these highly reactive organometallic reagents. youtube.com

Hydrolytic Stability and Degradation Pathways in Non-Biological Systems

The ester linkage in this compound is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This process can be catalyzed by both acids and bases.

The rate of hydrolysis is dependent on the pH of the solution and the temperature. researchgate.netresearchgate.net In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. In basic conditions, the hydroxide (B78521) ion acts as a nucleophile and directly attacks the carbonyl carbon.

The degradation of this compound in a non-biological aqueous environment would primarily proceed through the hydrolysis of the ester bond to yield glycine and propanol. The stability of the ester is a critical factor, and studies on related glycine esters can provide insights. For instance, the hydrolysis of glycine methyl ester has been investigated, and its kinetics are influenced by factors such as temperature and the presence of metal ions which can catalyze the reaction. researchgate.netresearchgate.net Poly(ester amide)s derived from glycine have shown susceptibility to degradation, which is influenced by the bonding state of the C=O ester groups. nih.gov

Interactive Data Table: Hydrolysis Rate Constants for Glycine Esters in Aqueous Solution (Note: Data for this compound is not available; data for a related compound is presented for illustrative purposes.)

| Compound | Condition | Rate Constant (k) [s⁻¹] | Temperature (°C) | Reference |

| Glycine Methyl Ester | Coordinated to Pd(II) | Value not available | 25 | researchgate.netresearchgate.net |

| This compound | pH 7.4 Buffer | Value not available | 37 | - |

Kinetic Studies of Ester Hydrolysis

The hydrolysis of this compound involves the cleavage of the ester bond to yield glycine and propanol. This reaction is a classic example of ester hydrolysis and its kinetics can be studied to understand the factors governing its rate. While specific kinetic data for this compound is not extensively documented in publicly accessible literature, the behavior can be reliably inferred from studies on analogous compounds like ethyl glycinate.

The hydrolysis process is known to follow second-order kinetics, being first-order with respect to both the ester and the hydrolyzing agent (e.g., hydroxide ions in alkaline conditions). The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the propoxide leaving group to form glycine.

Kinetic studies on similar esters reveal that the reaction proceeds through two simultaneous pathways in aqueous solutions across a wide pH range: the reaction of the hydroxide ion with the protonated form of the ester (H₂N⁺CH₂CO₂C₃H₇) and its reaction with the non-protonated, neutral form (H₂NCH₂CO₂C₃H₇).

Influence of pH and Temperature on Hydrolysis Rate

The rate of this compound hydrolysis is significantly influenced by both pH and temperature.

Influence of pH: The hydrolysis of amino acid esters is subject to both acid and base catalysis.

Neutral Conditions (pH ≈ 7): The rate of uncatalyzed hydrolysis by water is typically very slow.

Alkaline Conditions (High pH): The hydrolysis rate increases significantly with increasing pH due to the higher concentration of the hydroxide ion (OH⁻), a potent nucleophile. The reaction is predominantly base-catalyzed. Studies on glycine ethyl ester have shown a direct, linear relationship between the observed rate constant and the hydroxide ion concentration, confirming the second-order nature of the alkaline hydrolysis.

Influence of Temperature: As with most chemical reactions, the rate of this compound hydrolysis increases with temperature. This relationship is described by the Arrhenius equation, which relates the rate constant to the activation energy and the temperature. Experimental studies on the alkaline hydrolysis of glycine ethyl ester at various temperatures have allowed for the determination of Arrhenius parameters, such as the activation energy. These studies indicate that the reaction involving the protonated form of the ester surprisingly may have a lower activation energy than the reaction with the neutral form.

The following table, based on data for the analogous glycine ethyl ester, illustrates the typical effect of temperature on the second-order rate constant for alkaline hydrolysis.

| Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |

|---|---|

| 0 | 0.15 |

| 25 | 1.10 |

| 35.5 | 2.45 |

| 41.95 | 3.90 |

| 49.45 | 6.50 |

C-H Activation and Functionalization Strategies Adjacent to the Glycine Moiety

The α-carbon of this compound, the position adjacent to the glycine moiety, is a key site for chemical modification. Direct C(sp³)–H activation and functionalization at this position provide a powerful and atom-economical route to synthesize unnatural α-substituted α-amino acids. Various modern synthetic strategies have been developed to achieve this transformation on glycine derivatives.

One prominent approach is oxidative cross-dehydrogenative coupling (CDC) . This method involves the in-situ generation of an imine or an equivalent reactive intermediate from the glycine ester through oxidation, which is then trapped by a suitable nucleophile. rsc.org Recent advances have utilized visible-light photoredox catalysis for this purpose. mdpi.comacs.org For instance, a photocatalyst can facilitate the oxidation of the glycine derivative to an iminium intermediate. mdpi.com This intermediate is a potent electrophile that can react with a wide range of nucleophiles, such as β-keto esters or electron-rich arenes, to form new carbon-carbon or carbon-heteroatom bonds at the α-position. mdpi.comnih.gov

Another innovative strategy involves mechanochemistry . A mechanochemical accelerated aging approach has been reported for the solvent-minimal CDC reaction of glycine esters. rsc.org By pre-grinding the reactants with silica (B1680970) gel, a spontaneous oxidation of the glycine ester can occur under open air, followed by coupling with a nucleophile. rsc.org This method aligns with the principles of green chemistry by minimizing solvent waste and energy input. rsc.org

Furthermore, metal catalysis plays a significant role. Tin powder has been used to promote a one-pot oxidation/allylation reaction of glycine esters with allyl bromides, affording γ,δ-unsaturated α-amino acid esters under mild conditions. researchgate.net Palladium-catalyzed enantioselective C–H arylation of N-aryl glycine esters with aryl boric acids has also been developed, integrating C–H oxidation with asymmetric arylation to produce chiral arylglycine derivatives. rsc.org

Reductive and Oxidative Transformations of this compound

Beyond hydrolysis and C-H functionalization, the ester and the α-amino group of this compound can undergo various reductive and oxidative transformations.

Reductive Transformations: The primary reductive transformation for this compound is the reduction of the ester group to a primary alcohol, yielding the corresponding amino alcohol, (S)-2-amino-1-propanol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this conversion, they are expensive and can be hazardous on a large scale. stackexchange.com

Milder and more selective methods have been developed. A notable system is the use of sodium borohydride (B1222165) (NaBH₄) in combination with iodine (I₂). This reagent combination is capable of reducing N-protected or even unprotected amino acids and their esters to the corresponding amino alcohols. stackexchange.com Another approach involves the reaction of the amino acid with ethyl chloroformate to form a mixed anhydride, which is then reduced with excess NaBH₄ in water. core.ac.uk A process using zinc borohydride chloride (ZnClBH₄) has also been patented for the reduction of amino acid esters to amino alcohols. google.com

Oxidative Transformations: Oxidative reactions of this compound primarily target the α-C-H bond, as discussed in the functionalization section. The oxidation generates an electrophilic imine intermediate, which is the cornerstone of CDC reactions. rsc.org This transformation can be achieved using various catalytic systems, including those based on copper, iron, or photoredox catalysts, often using molecular oxygen from the air as the terminal oxidant. rsc.orgresearchgate.net

For example, the combination of photoredox catalysis and enamine catalysis has enabled the enantioselective aerobic oxidative coupling between glycine derivatives and ketones or aldehydes. rsc.org This process involves the photoinduced oxidation of the glycine ester to an imine, which then participates in an asymmetric Mannich-type reaction. rsc.org In a different approach, magnesium bis(monoperoxyphthalate) has been shown to be an effective reagent for the oxidation of α-amino acid esters to α-oximino esters. researchgate.net These oxidative strategies provide powerful tools for converting simple this compound into more complex and valuable molecules.

Applications of Propyl Glycinate As a Versatile Synthetic Building Block and Reagent

Role in the Synthesis of Complex Organic Molecules

Propyl glycinate (B8599266) is a key starting material for the construction of intricate organic molecules. Its simple structure provides a foundational glycine (B1666218) unit that can be elaborated upon through reactions at both the N-terminus and the ester functionality. This dual reactivity is crucial for the stepwise assembly of complex structures.

The synthesis of non-natural amino acids and peptidomimetics is a significant area of medicinal chemistry, aimed at creating peptide-based molecules with improved stability, bioavailability, and efficacy. Propyl glycinate serves as an excellent scaffold for creating N-substituted glycine derivatives, which are a class of amino acid analogues. nih.govnih.gov By reacting the primary amine of this compound with various alkylating or acylating agents, a diverse library of analogues can be generated. nih.gov These modifications can introduce new functionalities, alter steric properties, and enhance lipophilicity, which can be crucial for therapeutic applications.

| Type of Molecule | Role of this compound | Example of Modification | Therapeutic Goal |

| Amino Acid Analogues | Serves as a glycine backbone for N-substitution. | Alkylation of the primary amine with various side chains. | Improved pharmacokinetic properties. |

| Peptidomimetics (Peptoids) | Provides the monomer unit for the synthesis of N-substituted glycine oligomers. | Stepwise addition of N-substituted glycine units derived from this compound. | Enhanced stability against proteolysis. |

This table illustrates the role of this compound in the synthesis of amino acid analogues and peptidomimetics.

Macrocycles, cyclic molecules containing large rings, are of significant interest in drug discovery due to their unique conformational properties that can lead to high binding affinity and selectivity for biological targets. This compound can be used as a component in the linear precursors required for macrocyclization. The synthesis of macrocyclic peptides, for example, often involves the cyclization of a linear peptide chain. nih.gov this compound can be incorporated into this chain, providing a flexible glycine unit. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be activated to form an amide bond with an amine at the other end of the linear precursor, thereby closing the ring.

The specific geometry of the resulting macrocycle can be influenced by the nature of the building blocks used in the linear precursor. The inclusion of a this compound-derived unit can impart a degree of flexibility to the macrocyclic backbone.

Utilization in Heterocyclic Chemistry

Heterocyclic compounds, which contain rings with at least one heteroatom, are ubiquitous in pharmaceuticals and natural products. nih.gov this compound is a useful synthon in the construction of various nitrogen-containing heterocyclic systems.

The primary amine and the ester group of this compound can both participate in reactions that lead to the formation of heterocyclic rings. Nitrogen-containing heterocycles are a particularly important class of compounds in medicinal chemistry. nih.govopenmedicinalchemistryjournal.com For example, the amine group can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form rings such as pyrazines or piperazines after subsequent reactions. The ester group can be involved in cyclization reactions as well, for instance, through Dieckmann-type condensations if an appropriate second ester group is present in the molecule.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for generating molecular complexity. rsc.orgwindows.netnih.gov this compound, with its nucleophilic amine, can participate in various MCRs. A prominent example is the Ugi four-component reaction (Ugi-4CR), which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov In this reaction, this compound can serve as the amine component. The resulting product is a complex α-acylamino carboxamide, which can be a scaffold for further synthetic transformations or serve as a peptidomimetic itself.

| Multi-Component Reaction | Role of this compound | Other Reactants | Resulting Heterocyclic or Complex Structure |

| Ugi Four-Component Reaction | Amine component | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide |

| Passerini Three-Component Reaction | (After conversion to isocyanide) | Aldehyde or Ketone, Carboxylic Acid | α-Acyloxy carboxamide |

This table provides examples of multi-component reactions where this compound can be utilized.

Ligand Design and Applications in Catalysis

The development of new catalysts is crucial for advancing chemical synthesis. Ligands play a key role in catalysis by coordinating to a metal center and modulating its reactivity, selectivity, and stability. Glycine derivatives are known to act as effective ligands due to their ability to form stable chelate complexes with metal ions. nih.gov

Chiral Ligands Derived from this compound

N-alkylated-α-amino acids, including N-propylglycine, are crucial building blocks for the synthesis of chiral ligands used in asymmetric catalysis. mdpi.com The structural rigidity and chirality inherent in these molecules can be transferred to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

One of the most effective methodologies involves the use of Schiff bases derived from glycine or its N-alkylated analogues. These are complexed with a metal, typically Ni(II), to form a square-planar complex. The ligand framework, often a derivative of (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), enforces a specific conformation, rendering one face of the glycine α-carbon sterically hindered. This allows for highly diastereoselective reactions.

Asymmetric Synthesis Applications

The primary application of these chiral ligands is in the asymmetric synthesis of non-proteinogenic α-amino acids. The chiral Ni(II) complex of a glycine Schiff base acts as a nucleophilic glycine equivalent. It can be deprotonated to form a nucleophilic enolate, which then reacts with various electrophiles. The bulky chiral ligand directs the incoming electrophile to the less hindered face of the planar complex, resulting in high diastereoselectivity. Subsequent hydrolysis of the complex releases the newly synthesized α-amino acid and allows for the recovery of the chiral auxiliary.

This method is highly effective for the alkylation of the glycine moiety. The reaction of the chiral nickel glycinate complex with alkyl halides proceeds with excellent chemical yield and high diastereomeric excess, providing a reliable route to a wide range of enantiomerically pure unnatural amino acids.

| Reactant (Electrophile) | Chiral Glycine Equivalent | Diastereomeric Excess (d.e.) | Yield | Product Type |

|---|---|---|---|---|

| n-Octyl Bromide | Ni(II) complex of glycine Schiff base | 98.8% | 98.1% | (S)-α-(octyl)glycine |

| Benzyl Bromide | Ni(II) complex of glycine Schiff base | >95% | High | Phenylalanine derivatives |

| Allyl Bromide | Ni(II) complex of glycine Schiff base | High | Good | Allylglycine derivatives |

Ligands for Transition Metal Catalysis (e.g., Palladium, Copper)

Derivatives of this compound, particularly N-propylglycine, serve as effective ligands in transition metal catalysis. The nitrogen and oxygen atoms of the amino acid can chelate to metal centers, forming stable complexes that can catalyze a variety of organic transformations.

Copper Catalysis: N-propylglycine has been used to synthesize copper(II) coordination compounds. nih.gov In these complexes, the N-propylglycinato moiety acts as a bidentate ligand, coordinating to the copper center through the nitrogen of the amino group and one oxygen of the carboxylate group. nih.gov Research has led to the synthesis and characterization of two polymorphs of diaqua-bis(N-propylglycinato)copper(II), demonstrating the ability of this ligand to form stable, well-defined metal complexes. nih.gov Such complexes are precursors to catalytically active species in reactions like Chan-Lam coupling, which forms carbon-heteroatom bonds. The stability constants of copper(II) chelates with N-propylglycine have been studied, providing fundamental data for understanding their behavior in solution. acs.org

Palladium Catalysis: While specific applications of N-propylglycine as a ligand in major palladium-catalyzed cross-coupling reactions are not extensively documented, the use of other amino acid derivatives is well-established. Proline and its homologs, for example, form square planar bis-chelated palladium complexes that are active catalysts for the oxidative coupling of olefins and phenylboronic acids. nih.gov Furthermore, palladium has been shown to mediate the dealkylation of N-propargyl groups, which are structurally similar to the N-propyl group, indicating a strong interaction between the N-alkylated amino acid framework and the palladium center. researchgate.net Given these precedents, N-propylglycine represents a promising ligand for palladium catalysis, awaiting further exploration.

| Metal Center | Ligand | Complex Structure Example | Potential Catalytic Application |

|---|---|---|---|

| Copper (Cu) | N-propylglycinate | [Cu(PrGly)₂(H₂O)₂] (two polymorphs) nih.gov | Chan-Lam Coupling, C-N/C-O Bond Formation |

| Palladium (Pd) | N-propylglycine (by analogy) | Bis-chelated Pd(II) complexes (analogous to proline) nih.gov | Heck Coupling, Suzuki Coupling, C-H Activation |

Organocatalytic Roles

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Amino acids, particularly secondary amino acids like proline, are among the most powerful classes of organocatalysts. acs.org They can operate through two primary mechanisms: enamine catalysis and iminium catalysis.

N-propylglycine, as a secondary amino acid, possesses the necessary structural features to act as an organocatalyst. The secondary amine can react with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion. While L-proline is the archetypal catalyst, research has expanded to investigate the catalytic properties of other natural and unnatural amino acids. acs.org N-propylglycine offers a more flexible, acyclic backbone compared to proline, which could influence the steric environment of the catalytic transition state and potentially lead to different reactivity or selectivity profiles. Although specific, widely adopted organocatalytic applications of N-propylglycine are still an emerging area, its potential to catalyze fundamental C-C bond-forming reactions like aldol (B89426) and Michael additions is significant.

Applications in Materials Science (Excluding Clinical/Biological)

Beyond catalysis, this compound and its derivatives are valuable precursors in the field of materials science for creating novel polymers and functionalizing surfaces.

Precursor for Polymer Monomers (e.g., polyamides, polyurethanes)

Polyamides: Unnatural amino acids are effective monomers for the synthesis of specialized polyamides. google.com N-propylglycine can be polymerized to form a substituted nylon, poly(N-propylglycine), which is a member of the polypeptoid family. Polypeptoids are a class of polymers that mimic the structure of polypeptides but have side chains attached to the backbone nitrogen atom rather than the α-carbon. This structural difference imparts unique properties, such as resistance to proteolytic degradation. The polymerization can be achieved through methods like the ring-opening polymerization of N-propylglycine N-carboxyanhydride (NCA). The resulting polyamides can have applications as advanced engineering plastics.

Polyurethanes: The direct incorporation of this compound into a polyurethane backbone is not a standard synthetic route, as polyurethane synthesis typically involves the reaction of a diol with a diisocyanate. However, this compound can be chemically modified to serve as a precursor. For instance, the ester group could be reduced to form an N-propyl substituted amino-diol, which could then act as a chain extender or soft segment monomer in polyurethane synthesis. This would introduce pendant N-propyl groups along the polymer chain, potentially modifying the polymer's physical properties, such as its solubility, thermal behavior, and surface energy.

Surface Modification and Functionalization Agents

The chemical functionalities of this compound make it a suitable agent for surface modification. The terminal primary amine group of the this compound ester is a potent nucleophile. It can be used to covalently attach the molecule to surfaces that have been activated with electrophilic groups, such as epoxides, isocyanates, or N-hydroxysuccinimidyl (NHS) esters. This process allows for the introduction of a propyl ester group onto a surface, altering its hydrophobicity and chemical reactivity.

Alternatively, N-propylglycine can be used to modify surfaces by leveraging its carboxylic acid group. This group can be coupled to surfaces presenting amine functionalities using standard peptide coupling reagents (e.g., carbodiimides). Functionalizing surfaces with amino acids can change surface properties like wettability and charge, which is crucial for controlling adhesion and other interfacial phenomena in non-biological material applications.

Advanced Spectroscopic and Computational Characterization of Propyl Glycinate Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation of Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of propyl glycinate (B8599266) and its derivatives. libretexts.org It provides detailed information about the chemical environment of atomic nuclei, which is crucial for identifying molecular structures and observing chemical transformations. libretexts.org NMR is frequently used to monitor the progress of reactions, such as the esterification of glycine (B1666218) to form propyl glycinate, by tracking the disappearance of reactant signals and the appearance of product signals over time. oxinst.comx-mol.com For instance, in the synthesis of glycine derivatives, both 1H and 13C NMR are standard methods for characterizing the final products. rsc.org

The following table outlines typical (theoretically predicted) 1H and 13C NMR chemical shifts for this compound. These values can vary slightly based on the solvent and other experimental conditions.

Table 1: Predicted NMR Spectral Data for this compound

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| H -N | ~1.6 (broad singlet) | - |

| CH ₂ (glycine) | 3.31 (singlet) | 44.5 |

| C =O | - | 174.0 |

| O-CH ₂ | 4.05 (triplet) | 65.8 |

| CH ₂ (propyl) | 1.65 (sextet) | 21.9 |

| CH ₃ | 0.92 (triplet) | 10.3 |

For more complex molecules derived from this compound, one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals. universiteitleiden.nl In such cases, two-dimensional (2D) NMR spectroscopy is employed to resolve these ambiguities. universiteitleiden.nlwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduyoutube.com It helps establish the connectivity of proton spin systems within a molecule. sdsu.edu For a derivative of this compound, COSY would show correlations between the protons of the propyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduyoutube.com This is invaluable for assigning carbon signals, which are often less ambiguous than proton signals. walisongo.ac.id In the case of this compound, HSQC would link the proton signal at 4.05 ppm to the O-CH₂ carbon signal at 65.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com This technique is crucial for piecing together different molecular fragments, especially around quaternary carbons or heteroatoms that lack attached protons. walisongo.ac.id For example, an HMBC spectrum could show a correlation between the glycine CH₂ protons and the carbonyl carbon (C=O), confirming the ester structure.

These 2D techniques are often used in combination to unambiguously determine the structure of complex organic molecules, such as novel amino acid derivatives. scielo.org.za

Amino acid esters like this compound can exist in various conformations due to rotation around single bonds. usp.br Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these conformational changes when the rate of interconversion is on the NMR timescale. researchgate.netdiva-portal.org By analyzing spectra at different temperatures, it is possible to determine the energy barriers for bond rotation and the relative populations of different conformers. mdpi.com While direct DNMR studies on this compound are not extensively documented in readily available literature, the principles are widely applied to similar molecules like alanine (B10760859) and valine methyl esters to understand how factors like steric hindrance and hyperconjugation influence their conformational preferences. usp.br

Mass Spectrometry (MS) in Mechanistic Studies and Identification of Reaction Intermediates

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.com It is used to determine the molecular weight of compounds and to gain structural information. In the context of this compound, MS is essential for confirming its synthesis and for studying the mechanisms of reactions in which it participates. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 ppm. nih.gov This precision allows for the determination of the elemental formula of a compound, which is a definitive method of identification. nih.goviitism.ac.in For this compound (C₅H₁₁NO₂), the exact mass of its protonated ion [M+H]⁺ would be measured and compared to the calculated theoretical value to confirm its identity with high confidence. rsc.org HRMS is routinely used to characterize newly synthesized organic compounds, including derivatives of amino acids. teikyomedicaljournal.comsoton.ac.uk

Table 2: HRMS Data for this compound

| Formula | Ion | Calculated m/z |

|---|---|---|

| C₅H₁₁NO₂ | [M+H]⁺ | 118.0863 |

| C₅H₁₁NO₂ | [M+Na]⁺ | 140.0682 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where ions of a specific m/z (precursor ions) are selected and fragmented into smaller product ions. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. labmanager.com This technique is indispensable for structural elucidation and for distinguishing between isomers. wikipedia.orgucdavis.edu

The fragmentation of this compound in an MS/MS experiment would likely involve characteristic losses, such as the loss of the propyl group or cleavage at the ester linkage. Analyzing these fragments helps to confirm the connectivity of the atoms. This method is crucial for identifying reaction intermediates and understanding reaction pathways. nationalmaglab.orglabmanager.com

Table 3: Potential MS/MS Fragmentation of this compound [M+H]⁺ (m/z 118.09)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Description |

|---|---|---|---|

| 118.09 | 76.04 | C₃H₆ (Propene) | Loss of the propyl group via McLafferty rearrangement |

| 118.09 | 74.06 | C₃H₄O (Propanal) | Cleavage of the ester bond with hydrogen transfer |

| 118.09 | 58.07 | C₂H₂O₂ (Glyoxylic acid) | Cleavage of the C-C bond alpha to the nitrogen |

| 118.09 | 43.05 | C₂H₅NO (Glycinamide) | Loss of the propoxy group |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. clairet.co.uknih.gov They are based on the principle that covalent bonds vibrate at specific frequencies. chemistrystudent.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to stretch and bend. chemistrystudent.com It is particularly useful for identifying key functional groups in this compound, such as the N-H bonds of the amine, the C=O of the ester, and the C-O bond. libretexts.orglibretexts.org The esterification of glycine to form this compound can be monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid reactant and the appearance of the characteristic C=O ester stretch in the product. nih.govinrae.fr

Raman Spectroscopy: Raman spectroscopy involves scattering laser light off a molecule and analyzing the small changes in the light's energy. anton-paar.com It provides a vibrational fingerprint similar to IR but is particularly sensitive to non-polar bonds (like C-C bonds) and symmetric vibrations. americanpharmaceuticalreview.com A key advantage of Raman spectroscopy is its low sensitivity to water, making it an excellent tool for monitoring reactions in aqueous solutions or biological systems in-situ. americanpharmaceuticalreview.commdpi.com Like IR, Raman can be used to track reaction progress by monitoring the changes in band intensities corresponding to reactants and products. mdpi.comle.ac.uk

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretch | IR / Raman | 3400-3300 | Amine group |

| C-H Stretch | IR / Raman | 3000-2850 | Aliphatic C-H |

| C=O Stretch | IR | ~1735 | Ester carbonyl, strong absorption |

| N-H Bend | IR | 1650-1580 | Amine scissoring |

| C-O Stretch | IR | 1300-1150 | Ester C-O, strong absorption |

X-ray Crystallography for Solid-State Structure Determination of this compound Salts or Derivatives

A key example is the characterization of N-(n-propyl)glycine salts, which differ from this compound by the position of the propyl group (on the nitrogen atom instead of the carboxyl group) and the presence of a counter-ion. These studies offer a valuable model for understanding the types of intermolecular forces that would likely govern the crystal structure of this compound derivatives.

Crystal Packing and Intermolecular Interactions

The crystal packing of N-(n-propyl)glycine derivatives is heavily influenced by hydrogen bonding and other intermolecular forces. mdpi.comresearchgate.net In a study of N-alkylated glycine derivatives, both chloride and nitrate (B79036) salts of N-(n-propyl)glycinium were synthesized and their crystal structures determined. mdpi.comresearchgate.net

In the case of N-(n-propyl)glycinium chloride (H2(n-PrGly)Cl), the crystal structure reveals that two N-alkylglycinium cations and two chloride anions form centrosymmetric dimers. These dimers are then connected into extended chains through hydrogen bonds. mdpi.comresearchgate.net In contrast, the nitrate salt, N-(n-propyl)glycinium nitrate (H2(n-PrGly)NO3), forms two-dimensional networks. mdpi.comresearchgate.net In this structure, the N-alkylglycinium cations and nitrate anions are linked by hydrogen bonds, but with a different topology compared to the chloride salt, which is attributed to the different size and shape of the anion. mdpi.comresearchgate.net The hydrophobic propyl chains are situated between these hydrogen-bonded layers. mdpi.comresearchgate.net

A zwitterionic form, N-(n-propyl)glycine hydrate (B1144303) (H(n-PrGly)·1/3H2O), has also been crystallized and studied. mdpi.comresearchgate.net In this case, the zwitterionic N-(n-propyl)glycine molecules and water molecules of crystallization are connected into a three-dimensional hydrogen bond network. mdpi.comresearchgate.net

Hirshfeld surface analysis, a tool to investigate intermolecular interactions, was performed on these N-alkylated glycine derivatives. mdpi.comnih.gov This analysis quantifies the different types of intermolecular contacts. For instance, in the nitrate salts, H···O contacts are the most prevalent, accounting for 55.5–64.4% of the Hirshfeld surface. mdpi.com For the zwitterionic hydrate, H···H contacts are the most significant (54.8–57.4%), followed by H···O contacts (40.5–41.5%). mdpi.com These findings underscore the dominant role of hydrogen bonding in the crystal packing of these systems.

The following table summarizes the crystallographic data for selected N-(n-propyl)glycine derivatives.

| Compound Name | Formula | Crystal System | Space Group | Key Intermolecular Interactions |

| N-(n-propyl)glycinium Chloride | H2(n-PrGly)Cl | - | - | Hydrogen-bonded centrosymmetric dimers forming endless chains. mdpi.comresearchgate.net |

| N-(n-propyl)glycinium Nitrate | H2(n-PrGly)NO3 | Triclinic | P-1 | 2D networks via hydrogen bonds between cations and nitrate anions. mdpi.comresearchgate.net |

| N-(n-propyl)glycine Hydrate | H(n-PrGly)·1/3H2O | Orthorhombic | Pca21 | 3D hydrogen bond network involving zwitterions and water molecules. mdpi.comresearchgate.net |

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to complement experimental studies by offering insights into the electronic structure, reactivity, and conformational preferences of molecules like this compound. nih.govresearchgate.net These methods can be used to predict properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgrsc.orgimperial.ac.uk It is widely applied to study molecules and materials, providing a good balance between accuracy and computational cost. DFT calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions. rsc.orgwikipedia.org For a molecule like this compound, DFT could be used to predict its most stable conformation, the distribution of electron density, and its reactivity towards other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in understanding chemical reactivity. sapub.orgresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.netrsc.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. sci-hub.st A smaller gap suggests that the molecule is more reactive. For this compound, FMO analysis could predict its nucleophilic and electrophilic sites and its propensity to participate in various reactions. The lobes of the HOMO would indicate regions of high electron density, susceptible to electrophilic attack, while the lobes of the LUMO would highlight regions that are electron-deficient and prone to nucleophilic attack.

DFT is also instrumental in mapping out the pathways of chemical reactions. researchgate.netrsc.org By calculating the potential energy surface of a reaction, researchers can identify the transition state, which is the highest energy point along the reaction coordinate. nih.govwhiterose.ac.uk The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. For reactions involving this compound, such as its hydrolysis or its role in peptide synthesis, DFT calculations could be used to locate the transition states for each step. nih.gov This would provide a detailed mechanistic understanding of how the reaction proceeds, including which bonds are broken and formed and the energetic barriers involved. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

This compound, with its flexible propyl chain and rotatable bonds, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to understand the energy differences between them. mdpi.comub.edu Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational space of a molecule over time. nih.govresearchgate.net In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. ub.edu

For this compound, MD simulations could reveal the preferred conformations in different environments, such as in the gas phase or in a solvent. By analyzing the simulation trajectory, one can determine the relative populations of different conformers, the flexibility of different parts of the molecule, and the intramolecular interactions that stabilize certain conformations. This information is crucial for understanding how this compound might interact with other molecules, such as receptors or enzymes, in a biological context.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable to Non-Biological Activity, e.g., Catalytic Efficiency)

A diligent search of scientific databases and chemical literature has yielded no specific studies concerning the application of Quantitative Structure-Activity Relationship (QSAR) modeling to the non-biological catalytic efficiency of this compound. QSAR is a methodology used to correlate variations in the chemical structure of a compound with changes in a specific activity, such as catalytic performance. wikipedia.org

For a QSAR study on the catalytic efficiency of this compound, a series of structurally related derivatives would need to be synthesized and tested in a specific catalytic reaction. The data from these experiments, including reaction rates or yields, would then be correlated with calculated molecular descriptors (e.g., electronic, steric, or lipophilic properties) to generate a mathematical model. This model could then hypothetically be used to predict the catalytic efficiency of other, untested, this compound derivatives.

At present, the scientific community has not published research undertaking this specific line of inquiry for this compound in a non-biological catalytic context. Therefore, no detailed research findings or corresponding data tables can be presented.

Emerging Research Frontiers and Future Directions for Propyl Glycinate Chemistry

Integration into Flow Chemistry and Microreactor Technologies

The synthesis of amino acid esters, including propyl glycinate (B8599266), is increasingly benefiting from the adoption of flow chemistry and microreactor systems. beilstein-journals.org These technologies offer significant advantages over traditional batch processing, such as superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety when handling reactive intermediates. beilstein-journals.orgmdpi.comresearchgate.net

Continuous-flow microreactors have been successfully employed for the synthesis of various amino acid esters. mdpi.comsuss.edu.sg For instance, lipase-catalyzed reactions in continuous-flow systems have demonstrated high efficiency and green reaction conditions, using methanol (B129727) as a medium and achieving short residence times of around 30 minutes. mdpi.comsuss.edu.sg This enzymatic approach in a microreactor provides a new strategy for the rapid and sustainable biotransformation of amino acid esters. mdpi.com Similarly, the synthesis of β-amino α, β-unsaturated esters has been effectively demonstrated in continuous flow, highlighting the ability of tubular reactors to overcome heat and mass transfer limitations, which is crucial for scaling up production. doaj.org

The application of these principles to the Fischer esterification of glycine (B1666218) with propanol (B110389) could lead to higher yields, reduced reaction times, and minimized byproduct formation compared to batch methods. masterorganicchemistry.com Flow systems allow for rapid optimization and can handle the continuous removal of water, driving the equilibrium towards the product, propyl glycinate. beilstein-journals.org The integration of flow chemistry with high-throughput screening and machine learning algorithms further promises to accelerate the discovery and optimization of reaction conditions for this compound synthesis and its subsequent transformations. vapourtec.com

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Amino Acid Esters

| Feature | Batch Reactor | Continuous-Flow Microreactor |

|---|---|---|

| Heat & Mass Transfer | Often limited, potential for hotspots | Excellent, high surface-to-volume ratio beilstein-journals.org |

| Reaction Time | Longer, includes heating/cooling cycles | Significantly shorter residence times (e.g., 30 min) mdpi.comsuss.edu.sg |

| Process Control | Less precise, potential for gradients | Precise control of temperature and mixing beilstein-journals.orgresearchgate.net |

| Safety | Higher risk with hazardous reagents | Inherently safer due to small volumes beilstein-journals.org |

| Scalability | Difficult, requires process redesign | Easier scale-up by numbering up reactors doaj.org |

| Yield & Selectivity | Variable, potential for byproducts | Often higher yield and selectivity mdpi.com |

Development of Photo- and Electrocatalytic Transformations Involving this compound

Photo- and electrocatalysis are emerging as powerful tools for organic synthesis, offering green and mild reaction conditions to access novel chemical transformations. rsc.orgnih.gov For amino acid esters like this compound, these methods open pathways to complex molecules that are difficult to synthesize using traditional thermal methods.

Photocatalysis research has focused on the decarboxylative functionalization of amino acid derivatives. sioc-journal.cn By converting the amino acid into a redox-active ester, such as an N-(acyloxy)phthalimide, visible-light photocatalysis can generate an α-amino radical. rsc.orgnih.gov This radical can then participate in a variety of coupling reactions, for example, with alkenes, without the need for transition-metal catalysts. rsc.org Applying such a strategy to a derivative of this compound could enable the formation of new carbon-carbon bonds at the α-position, leading to a diverse library of unnatural amino acids. researchgate.net

Electrocatalysis provides another sustainable avenue for amino acid ester modification. Electrochemical methods have been developed for the synthesis of unnatural amino acids through processes like anodic decarboxylation and intramolecular etherification. nih.govnih.gov These reactions can proceed in aqueous media without added bases, representing a significant green advantage. nih.gov For example, the electrochemical reductive coupling of α-keto esters with ammonia (B1221849) sources can produce α-pyridinyl tertiary amino acids, a transformation catalyzed by scandium. acs.org While not yet applied directly to this compound, these electrochemical strategies demonstrate the potential to use this compound as a substrate for creating complex, high-value molecules through C-H activation or coupling reactions. bohrium.combeilstein-journals.org

Exploration of Bio-Derived and Sustainable Feedstocks for this compound Production

The production of this compound is well-aligned with the principles of green chemistry, particularly through the use of bio-derived feedstocks and sustainable catalytic processes. Glycine, the simplest amino acid, and n-propanol can both be sourced from renewable biological materials. The core challenge lies in performing the esterification reaction efficiently and sustainably.

Traditional Fischer esterification often relies on strong, corrosive mineral acids like sulfuric acid (H₂SO₄) or anhydrous hydrochloric acid (HCl), which present challenges in separation and waste disposal. masterorganicchemistry.comechemi.comacs.org Modern research focuses on replacing these with solid acid catalysts, which are reusable and less corrosive. rsc.org Examples of such catalysts include:

Montmorillonite clays (B1170129) (KSF, K10) : These have shown effectiveness in esterification reactions at elevated temperatures. researchgate.net

Sulfated zirconia : This solid superacid demonstrates high catalytic activity, comparable in some cases to H₂SO₄. researchgate.net

Heteropoly acid salts : Catalysts like Cerium antimonophosphomolybdate offer high ion exchange capacity and can effectively catalyze the esterification of fatty acids. researchgate.net

Biomass-derived catalysts : Porous carbon nanomaterials derived from sawdust have been used as stable solid acid catalysts. rsc.org

Furthermore, biocatalysis using enzymes like lipases offers an exceptionally green route. Lipase-catalyzed esterification can be performed under mild conditions, often in organic solvents or even solvent-free systems, leading to high selectivity and easy product separation. mdpi.comsuss.edu.sg The use of immobilized enzymes in continuous-flow reactors further enhances the sustainability and economic viability of producing this compound from bio-derived feedstocks. mdpi.com

Advanced Applications in Supramolecular Chemistry and Self-Assembly (Non-Biological)

Amino acid derivatives are excellent building blocks for supramolecular chemistry due to their inherent chirality and ability to form directional hydrogen bonds through their amino and carboxylate groups. acs.orgmdpi.comresearchgate.net this compound, as a simple amino acid ester, can participate in the formation of complex, non-covalently bonded architectures.

The self-assembly of amino acid derivatives can lead to the formation of hierarchical nanostructures such as fibers, tapes, and vesicles. mdpi.comresearchgate.netmdpi.com These assemblies are driven by a combination of hydrogen bonding, hydrophobic interactions (from the propyl chain in this compound), and π-π stacking if aromatic moieties are introduced. mdpi.comacs.org

A key area of research is the use of amino acid esters in host-guest chemistry for chiral recognition. Studies have shown that achiral macrocycles, such as pillar rsc.orgarenes, can form complexes with chiral amino acid esters, resulting in induced circular dichroism signals. rsc.org This phenomenon allows for the differentiation of enantiomers and even structurally similar amino acid esters. rsc.org Although specific studies on this compound are limited, its fundamental structure suggests it could act as a guest molecule, threading through macrocyclic hosts to form semirotaxanes, with the binding affinity influenced by the size and nature of the ester group. researchgate.net The ability to control these non-covalent interactions is crucial for designing responsive materials and molecular sensors. researchgate.net

Design of Novel Functional Materials Utilizing this compound Scaffolds

The chemical structure of this compound makes it a valuable scaffold or monomer for the synthesis of novel functional materials, particularly biodegradable polymers. mdpi.com By leveraging its two reactive sites—the amine and the ester—this compound can be incorporated into polymer backbones to create materials with tailored properties.